molecular formula C4H10N2O B120192 N-Hydroxyisobutyrimidamide CAS No. 35613-84-4

N-Hydroxyisobutyrimidamide

Cat. No. B120192
CAS RN: 35613-84-4
M. Wt: 102.14 g/mol
InChI Key: JHRDEHLFNLLCQS-UHFFFAOYSA-N
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Description

N-Hydroxyisobutyrimidamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemistry, which can provide insights into the properties and reactions of N-Hydroxyisobutyrimidamide. For instance, the synthesis of 2-alkylbenzimidazoles from imidamides and N-hydroxycarbamates suggests that N-Hydroxyisobutyrimidamide could potentially be used as a precursor or intermediate in similar chemical reactions .

Synthesis Analysis

The synthesis of related compounds involves efficient tandem reactions, as demonstrated in the synthesis of 2-alkylbenzimidazoles from imidamides . This process is characterized by high regioselectivity, efficiency, good tolerance of functional groups, and mild reaction conditions. These attributes are desirable in a synthesis protocol and could be applicable to the synthesis of N-Hydroxyisobutyrimidamide, assuming it behaves similarly to the imidamides used in the study.

Molecular Structure Analysis

The molecular structure of compounds related to N-Hydroxyisobutyrimidamide has been elucidated using single-crystal X-ray diffraction . This technique allows for the determination of important intermolecular interactions and provides insights into the conformation and packing of molecules in the crystal lattice. Although N-Hydroxyisobutyrimidamide itself is not analyzed, the methods and findings from these studies could be relevant for understanding its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving imidamides and N-hydroxycarbamates lead to the formation of valuable 2-alkylbenzimidazoles . This suggests that N-Hydroxyisobutyrimidamide could potentially undergo similar reactions, given its structural similarity to imidamides. The high yields and regioselectivity reported in the synthesis of 2-alkylbenzimidazoles highlight the potential utility of N-Hydroxyisobutyrimidamide in organic synthesis and drug discovery.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-Hydroxyisobutyrimidamide are not directly reported, the properties of related compounds can provide some context. For example, the crystal chemistry of N,N'-diphenylisophthalamide and related compounds reveals the influence of intramolecular hydrogen bonding on molecular conformation and intermolecular interactions . These findings can be extrapolated to predict the behavior of N-Hydroxyisobutyrimidamide in the solid state, including its potential crystallinity and stability.

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, N-Hydroxyisobutyrimidamide derivatives play a crucial role in the development of precise and rapid analytical methods. For example, Saracino et al. (2015) developed an analytical method based on capillary zone electrophoresis for the determination of γ-Hydroxybutyric acid (GHB) in biological matrices, demonstrating the compound's utility in enhancing detection capabilities in forensic and clinical toxicology (Saracino et al., 2015).

Clinical Diagnostics

N-Hydroxyisobutyrimidamide derivatives have been applied in clinical diagnostics to assess metabolic phenotypic variability. Maitre et al. (2017) utilized 1H NMR spectroscopy to characterize short-term variability in urinary metabolites, identifying metabolites that exhibit high stability and are specific to individual phenotypes, providing insights into molecular epidemiology and clinical diagnostics (Maitre et al., 2017).

Drug Delivery Systems

In the realm of drug delivery, HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers, closely related to N-Hydroxyisobutyrimidamide in their application in medical research, have been explored for their potential as carriers for biologically active compounds. Kopeček and Kopec̆ková (2010) discuss the development of HPMA copolymers for the treatment of cancer and musculoskeletal diseases, highlighting the compound's significance in the advancement of macromolecular therapeutics (Kopeček & Kopec̆ková, 2010).

Cellular Mechanisms Investigation

Research on cellular mechanisms has also benefited from the study of N-Hydroxyisobutyrimidamide derivatives. Singh and Xu (2016) explored the cell-killing mechanisms of Hydroxyurea, an inhibitor of ribonucleotide reductase, providing new insights into the cytotoxic effects of this compound and suggesting potential improvements in chemotherapies (Singh & Xu, 2016).

properties

IUPAC Name

N'-hydroxy-2-methylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDEHLFNLLCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyisobutyrimidamide

CAS RN

849833-56-3, 35613-84-4
Record name (1Z)-N-Hydroxy-2-methylpropanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849833-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxy-2-methylpropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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